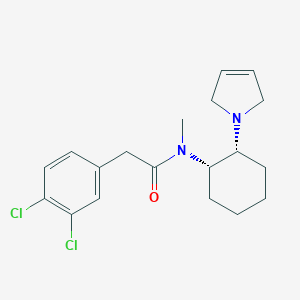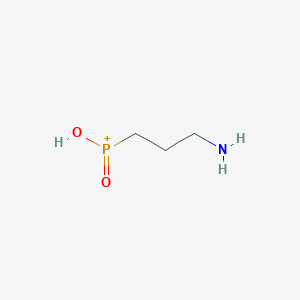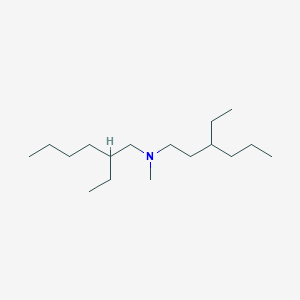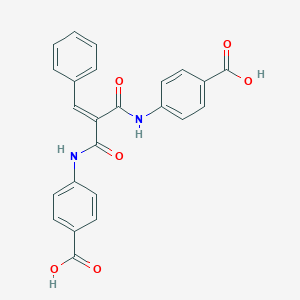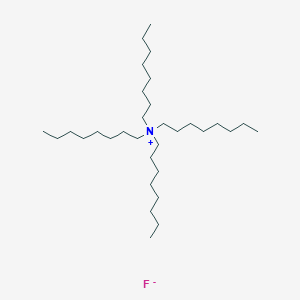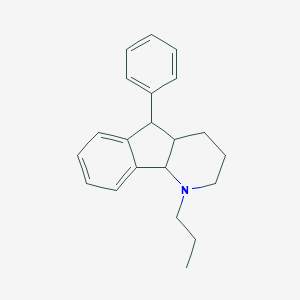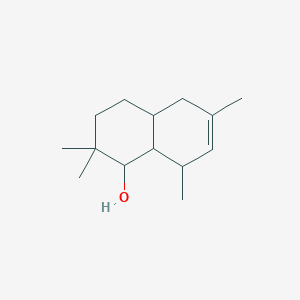
1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl- is a chemical compound with the molecular formula C18H30O. This compound is also known as muscone and has a strong musky odor. Muscone is widely used in perfumes and fragrances due to its unique smell. In addition to its use in the fragrance industry, muscone has also been studied for its potential medicinal properties.
Wirkmechanismus
Muscone has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Activation of the AMPK pathway has been linked to a number of beneficial effects, including improved insulin sensitivity, reduced inflammation, and increased longevity.
Biochemische Und Physiologische Effekte
In addition to its potential medicinal properties, muscone has also been studied for its effects on the body's biochemistry and physiology. Research has shown that muscone can increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. Muscone has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for overall health.
Vorteile Und Einschränkungen Für Laborexperimente
Muscone has several advantages for use in lab experiments, including its strong musky odor, which makes it easy to detect. However, muscone can be difficult to work with due to its low solubility in water and its tendency to form crystals. Additionally, muscone is relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on muscone. One area of interest is its potential use in the treatment of cancer, as research has shown that muscone can induce apoptosis in cancer cells. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, further research is needed to fully understand the mechanisms of action of muscone and its effects on the body's biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Muscone has been studied for its potential medicinal properties, including its ability to inhibit the growth of cancer cells. Research has shown that muscone can induce apoptosis, or programmed cell death, in cancer cells. Muscone has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Eigenschaften
CAS-Nummer |
103614-86-4 |
|---|---|
Produktname |
1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl- |
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
2,2,6,8-tetramethyl-3,4,4a,5,8,8a-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C14H24O/c1-9-7-10(2)12-11(8-9)5-6-14(3,4)13(12)15/h7,10-13,15H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
OEBIUKPSCOVDQZ-UHFFFAOYSA-N |
SMILES |
CC1C=C(CC2C1C(C(CC2)(C)C)O)C |
Kanonische SMILES |
CC1C=C(CC2C1C(C(CC2)(C)C)O)C |
Andere CAS-Nummern |
103614-86-4 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

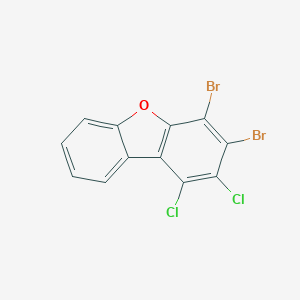
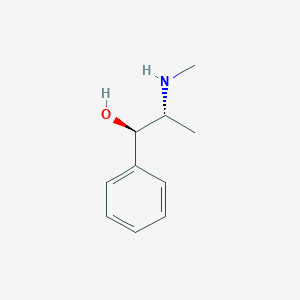
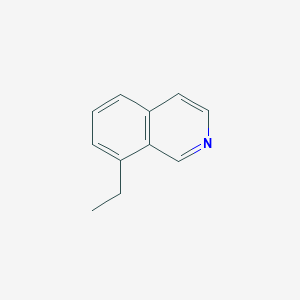
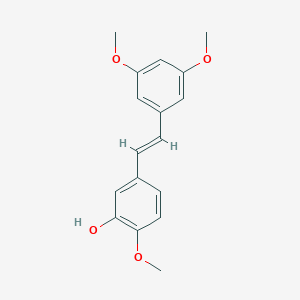
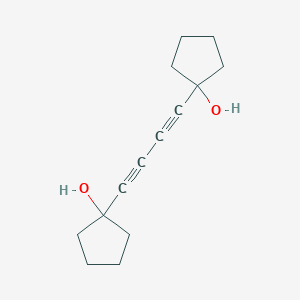
![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
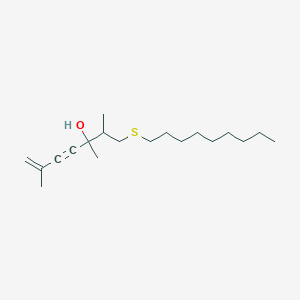
![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)
